molecular formula C12H16ClN3O2 B1384366 2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride CAS No. 1049769-57-4

2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride

Cat. No. B1384366
M. Wt: 269.73 g/mol
InChI Key: YXKZMDUMGAGVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is a chemical compound that has generated significant interest in biochemical research. It belongs to the class of quinazolinones, a group of heterocyclic compounds that are important in medicinal chemistry . Quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Molecular Structure Analysis

The molecular formula of “2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is C12H16ClN3O2. The quinazolinone ring is a key structural feature, and substitutions at various positions can influence the compound’s biological activities .


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is 269.73 g/mol. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not detailed in the available literature .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has demonstrated that various quinazolin-4(3H)-one derivatives, including those structurally similar to 2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride, exhibit significant analgesic and anti-inflammatory properties. For instance, Alagarsamy et al. (2007, 2008, 2011) synthesized a variety of quinazolin-4(3H)-ones and tested them for their analgesic and anti-inflammatory activities, finding compounds with moderate to potent efficacy in comparison to standard drugs like diclofenac sodium (Alagarsamy et al., 2007), (Alagarsamy et al., 2008), (Alagarsamy et al., 2011).

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of quinazolin-4(3H)-one derivatives. Saravanan et al. (2010) synthesized Schiff bases from quinazolin-4(3H)-ones and found them to exhibit significant antibacterial and antifungal activities (Saravanan, Pannerselvam, & Prakash, 2010). Osarodion (2020) also reported the synthesis of quinazolin-4(3H)-one derivatives with considerable antibacterial properties (Osarodion, 2020).

Anticonvulsant Activities

Quinazolin-4(3H)-one derivatives have been shown to possess anticonvulsant properties. Kumar et al. (2011) designed and synthesized various quinazolin-4(3H)-one derivatives, evaluating them for anticonvulsant activity using the 6 Hz psychomotor seizure test. They identified compounds with significant protection against seizures in mice (Kumar, Shrivastava, Pandeya, & Stables, 2011).

Antihypertensive Activities

Alagarsamy and Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, a class of compounds related to quinazolin-4(3H)-one, and evaluated them for antihypertensive activities in spontaneously hypertensive rats. Their findings showed that these compounds exhibited significant antihypertensive activity, suggesting potential applications in managing hypertension (Alagarsamy & Pathak, 2007).

Photodynamic Therapy and DNA Interaction

Mikra et al. (2022) researched the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, finding that they exhibit photo-activity towards DNA under UV irradiation. This suggests potential applications in photo-chemotherapy or photodynamic therapy (Mikra, Bairaktari, Petridi, Detsi, & Fylaktakidou, 2022).

properties

IUPAC Name

2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11;/h2-5,13H,6-8H2,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKZMDUMGAGVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride

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